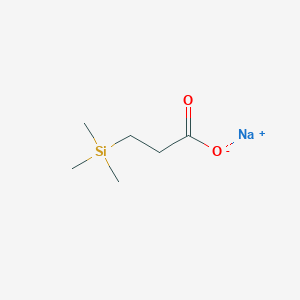

Sodium 3-(trimethylsilyl)propionate

Descripción general

Descripción

Sodium 3-(trimethylsilyl)propionate is an organic sodium salt composed of sodium and 3-(trimethylsilyl)propionate ions in a 1:1 ratio. It is widely used as an internal reference in nuclear magnetic resonance (NMR) spectroscopy for aqueous solvents, such as deuterium oxide (D2O) . The compound has the molecular formula C6H13NaO2Si and a molecular weight of 168.24 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium 3-(trimethylsilyl)propionate can be synthesized through the reaction of 3-(trimethylsilyl)propionic acid with sodium hydroxide. The reaction typically involves dissolving 3-(trimethylsilyl)propionic acid in a suitable solvent, such as methanol or water, and then adding sodium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity .

Análisis De Reacciones Químicas

Reaction Pathway:

-

Silylation :

Methyl propiolate reacts with chlorotrimethylsilane in dry benzene with triethylamine as a base: -

Deuterogenation :

The triple bond in the silylated propiolate is reduced using deuterium gas (D₂) over a palladium catalyst: -

Saponification :

The deuterated ester is hydrolyzed with sodium deuteroxide (NaOD) in deuterium oxide (D₂O):

Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Yield |

|---|---|---|---|

| Silylation | Et₃N, benzene, 4.56 moles each reagent | 60°C | 44% |

| Deuterogenation | D₂, 10% Pd/C, Parr apparatus | RT | 90% |

| Saponification | NaOD/D₂O, reflux | 100°C | 90% |

Chemical Stability and Reactivity

Na-TMSP demonstrates high thermal stability (melting point: 310°C) but decomposes under strong oxidative conditions, releasing silicon oxides and sodium oxides . It is hygroscopic and incompatible with:

-

Strong oxidizers (e.g., peroxides, chlorates)

Table 2: Stability and Hazardous Decomposition Products

| Condition | Observation | Products Formed |

|---|---|---|

| Heating >310°C | Decomposition | SiO₂, Na₂O, CO₂ |

| Oxidizer exposure | Violent reaction | CO, Na₂SiO₃ |

| Acidification (HCl) | Precipitation of protonated form | (CH₃)₃SiCD₂CD₂COOH |

Table 3: ¹H NMR Spectral Data (400 MHz, D₂O)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Si(CH₃)₃ | 0.00 | Singlet |

| CD₂CD₂COO⁻ | Not observed (deuterated) | – |

Aplicaciones Científicas De Investigación

NMR Spectroscopy

One of the most significant applications of sodium 3-(trimethylsilyl)propionate is as an internal standard in NMR spectroscopy. It serves as a reference point for chemical shifts in aqueous solutions, particularly in deuterated solvents like D₂O. This is essential for accurate quantification and analysis of compounds in complex mixtures.

- Deuterated Reference : The deuterated form (TSP-D4) provides a stable reference that minimizes interference from solvent signals, enhancing the clarity of spectral data .

- Quantitative Analysis : TSP-D4 is utilized for the quantification of various compounds, including curcuminoids, where it aids in rapid separation and analysis through advanced chromatographic techniques combined with NMR .

Organic Synthesis

This compound plays a role in organic synthesis as a reagent and intermediate. Its trimethylsilyl group enhances the reactivity of certain compounds, facilitating various chemical transformations.

- Synthesis of Derivatives : Research has demonstrated its use in synthesizing novel derivatives through reactions with other organic compounds, such as propynamides and diselenides, yielding high yields of target products .

- Catalytic Reactions : It has been employed in catalytic reactions that involve nucleophilic additions, showcasing its utility in generating complex organic molecules .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized for its stability and compatibility with various formulations.

- Drug Development : Its properties make it suitable for use as a stabilizer or excipient in drug formulations, enhancing the solubility and bioavailability of active pharmaceutical ingredients .

- Analytical Chemistry : It assists in the analytical characterization of pharmaceutical compounds through NMR and other spectroscopic methods, ensuring quality control during drug development .

Data Summary Table

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| NMR Spectroscopy | Internal standard for chemical shifts | Enhances accuracy and clarity of spectral data |

| Organic Synthesis | Synthesis of derivatives via reactions | Facilitates complex organic transformations |

| Pharmaceutical Industry | Stabilizer/excipient in drug formulations | Improves solubility and bioavailability |

| Analytical Chemistry | Characterization of pharmaceutical compounds | Ensures quality control during development |

Case Studies

- Quantification of Curcuminoids :

- Synthesis Reactions :

Mecanismo De Acción

The primary mechanism of action of sodium 3-(trimethylsilyl)propionate in NMR spectroscopy involves its role as a chemical shift reference. The trimethylsilyl group provides a distinct and stable signal that is relatively insensitive to pH changes, making it an ideal internal standard . The compound does not interact significantly with other molecules in the sample, ensuring accurate and reproducible measurements .

Comparación Con Compuestos Similares

Sodium trimethylsilylpropanesulfonate (DSS): Used as an NMR standard, similar to sodium 3-(trimethylsilyl)propionate, but contains a sulfonic acid group instead of a carboxylic acid group.

4,4-Dimethyl-4-silapentane-1-ammonium trifluoroacetate (DSA): Another NMR standard that overcomes certain drawbacks of DSS, such as pH sensitivity.

Uniqueness: this compound is unique due to its carboxylic acid group, which provides different solubility and reactivity properties compared to sulfonic acid-based standards like DSS. This makes it particularly useful in applications where pH sensitivity is a concern .

Actividad Biológica

Sodium 3-(trimethylsilyl)propionate (TSP) is a deuterated compound widely used in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy. Its unique structural properties and biological activity make it a subject of interest in various research fields, including pharmacology and toxicology. This article provides an overview of the biological activity of TSP, supported by data tables, case studies, and detailed research findings.

- Chemical Formula :

- Molecular Weight : 172.27 g/mol

- Melting Point : >300°C

- Solubility : Soluble in water, hygroscopic

Biological Applications

1. NMR Spectroscopy Standard

TSP is primarily utilized as an internal standard in NMR spectroscopy due to its stable chemical environment and predictable resonance signals. It allows for accurate quantification of metabolites in biological samples, enhancing the reliability of metabolic studies.

2. Toxicological Studies

Recent studies have indicated that TSP can exhibit irritative effects on biological tissues. It has been classified under skin and eye irritation categories (Category 2) and specific target organ toxicity (Category 3) according to EU regulations . This classification highlights the need for careful handling and assessment of its biological effects.

Case Study: Metabolomics Analysis

A significant application of TSP is in the field of metabolomics, where it serves as a reference compound for quantifying various metabolites in biological fluids. In a study focused on human salivary metabolomics, TSP was employed to analyze changes in metabolite profiles before and after treatment with therapeutic agents . The findings demonstrated that TSP could effectively stabilize NMR signals, allowing researchers to identify biomarkers associated with specific health conditions.

Table 1: Summary of Biological Effects

The biological activity of TSP is primarily linked to its role as a chemical standard rather than direct pharmacological effects. However, its interaction with biological systems can lead to several implications:

- Metabolic Stability : TSP's stability under various conditions makes it ideal for long-term experiments where metabolic changes are monitored.

- Chemical Reactivity : While not inherently reactive, the presence of trimethylsilyl groups may influence interactions with other compounds in biological systems.

Q & A

Basic Research Questions

Q. What is the primary application of sodium 3-(trimethylsilyl)propionate (TSP) in NMR spectroscopy, and how should it be methodologically implemented?

TSP is widely used as a chemical shift reference in NMR spectroscopy, particularly in aqueous solutions. Its deuterated form (TSP-d4) is preferred for experiments in deuterated solvents like D₂O to avoid interference from residual proton signals. Methodologically:

- Dissolve TSP-d4 in the sample at a concentration of 0.1–1.0 mM.

- Reference the chemical shift to 0 ppm for TSP-d4 in D₂O or adjust for solvent-specific effects (e.g., DMSO-d6 requires using the solvent peak at 2.49 ppm as a secondary reference).

- Ensure uniform sample preparation to avoid pH or temperature variations that may shift the reference signal .

Q. How does the deuterated form (TSP-d4) enhance accuracy in NMR experiments, particularly in aqueous environments?

TSP-d4 replaces four hydrogens with deuterium, eliminating proton signals that could overlap with analyte peaks. This is critical for:

- Quantitative NMR (qNMR): TSP-d4’s sharp singlet serves as an internal standard for metabolite quantification (e.g., ethanol and acetic acid in fermented beverages) .

- High-resolution studies: Reduces signal splitting and improves baseline stability in complex biological mixtures .

- Deuterium lock compatibility: Ensures solvent stability in D₂O-based experiments .

Advanced Research Questions

Q. How can researchers address signal attenuation or chemical shift inconsistencies when using TSP in samples containing macromolecules like proteins?

Q. What methodological considerations are critical when using TSP-d4 as a quantitative reference in metabolomic studies?

Key considerations for qNMR:

- Purity validation: Verify TSP-d4 purity (>98% isotopic enrichment) via independent methods (e.g., mass spectrometry) to ensure accurate integration .

- Concentration optimization: Use 0.5–1.0 mM TSP-d4 to balance signal clarity and minimal analyte interference .

- Relaxation delays: Set relaxation delays ≥5× TSP-d4’s T₁ (longitudinal relaxation time) to avoid signal saturation .

Q. How do researchers validate the chemical shift referencing of TSP in non-aqueous solvents, and what alternative standards are recommended?

In non-aqueous solvents (e.g., DMSO-d6):

- Secondary referencing: Calibrate using the solvent peak (e.g., DMSO-d6 at 2.49 ppm) after initial TSP-d4 referencing in D₂O .

- Alternative standards: For organic solvents, tetramethylsilane (TMS) is preferred, while 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is used for mixed aqueous-organic systems .

Q. Data Contradictions and Troubleshooting

Q. How should researchers reconcile discrepancies in TSP-d4’s reported solubility or stability across studies?

Discrepancies often arise from batch-specific impurities or storage conditions:

- Batch testing: Pre-screen TSP-d4 batches via ¹H NMR to confirm absence of extraneous peaks .

- Storage protocols: Store lyophilized TSP-d4 at –20°C under inert gas to prevent hydrolysis or oxidation .

Q. Methodological Best Practices

Propiedades

IUPAC Name |

sodium;3-trimethylsilylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2Si.Na/c1-9(2,3)5-4-6(7)8;/h4-5H2,1-3H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIWPAYIXDCDNL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NaO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190509 | |

| Record name | Sodium 3-(trimethylsilyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37013-20-0 | |

| Record name | Sodium 3-(trimethylsilyl)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037013200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 3-(trimethylsilyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-(trimethylsilyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.